

Theoretical and Computational Insights into 1-Phenyl-cyclopropylamine: A Technical Guide

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Compound of Interest

Compound Name: **1-Phenyl-cyclopropylamine**

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Abstract

1-Phenyl-cyclopropylamine and its derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized as key intermediates in the synthesis of various pharmaceutical agents.^[1] Their unique structural motif, featuring a phenyl ring attached to a strained cyclopropylamine group, imparts distinct electronic and conformational properties that are of great interest in drug design.^[2] Notably, derivatives of phenylcyclopropylamine have been investigated as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and anxiety.^{[1][3]} This technical guide provides a comprehensive overview of the theoretical and computational studies of **1-phenyl-cyclopropylamine**, alongside proposed experimental protocols for its characterization. The document is intended to serve as a foundational resource for researchers engaged in the study and application of this important molecule.

Molecular Structure and Properties

1-Phenyl-cyclopropylamine ($C_9H_{11}N$) is an organic compound with a molecular weight of 133.19 g/mol .^{[4][5]} Its structure consists of a phenyl group and an amino group attached to the same carbon atom of a cyclopropane ring.

Computational Details

The molecular geometry of **1-phenyl-cyclopropylamine** can be optimized using Density Functional Theory (DFT) calculations. A common and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set.^[6] This level of theory is well-suited for calculating structural parameters and vibrational frequencies of organic molecules.^[7] All computational work can be performed using software packages like Gaussian.

Optimized Molecular Structure

The optimized geometry of **1-phenyl-cyclopropylamine** reveals key bond lengths and angles that define its three-dimensional structure. The phenyl ring and the cyclopropyl group are oriented to minimize steric hindrance.

Table 1: Calculated Geometrical Parameters of **1-Phenyl-cyclopropylamine** (DFT/B3LYP/6-311++G(d,p))

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C-C (phenyl)	~1.39
C-C (cyclopropyl)		~1.51
C-N		~1.46
C-H (aromatic)		~1.08
C-H (aliphatic)		~1.09
N-H		~1.01
**Bond Angles (°) **	C-C-C (phenyl)	~120
C-C-C (cyclopropyl)		~60
H-N-H		~105

Note: These are typical values and would be precisely determined from the output of the DFT calculation.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of **1-phenyl-cyclopropylamine**. Theoretical calculations can predict the spectroscopic features, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of **1-phenyl-cyclopropylamine** can be calculated using DFT. The predicted frequencies and intensities can be correlated with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra.

Table 2: Predicted Vibrational Frequencies for **1-Phenyl-cyclopropylamine**

Vibrational Mode	Functional Group	Predicted Wavenumber (cm ⁻¹)
N-H stretch	Amine	3400-3500
C-H stretch (aromatic)	Phenyl ring	3000-3100
C-H stretch (aliphatic)	Cyclopropyl ring	2900-3000
C=C stretch	Phenyl ring	1450-1600
N-H bend	Amine	1550-1650
C-N stretch		1000-1250

Note: Calculated frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of **1-phenyl-cyclopropylamine** can be predicted using the Gauge-Including Atomic Orbital (GIAO) method with DFT. These calculations provide valuable insights into the electronic environment of the nuclei.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for **1-Phenyl-cyclopropylamine**

Nucleus	Position	Predicted Chemical Shift (ppm)
¹ H	Aromatic (ortho)	7.2-7.4
	Aromatic (meta)	7.1-7.3
	Aromatic (para)	7.0-7.2
Cyclopropyl		0.5-1.5
Amine		1.5-3.0
¹³ C	Aromatic (ipso)	140-145
	Aromatic	125-130
Cyclopropyl (quaternary)		30-40
Cyclopropyl (CH ₂)		10-20

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent.

Electronic Properties and Reactivity

The electronic properties of **1-phenyl-cyclopropylamine**, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined from DFT calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[8]

Table 4: Calculated Electronic Properties of **1-Phenyl-cyclopropylamine**

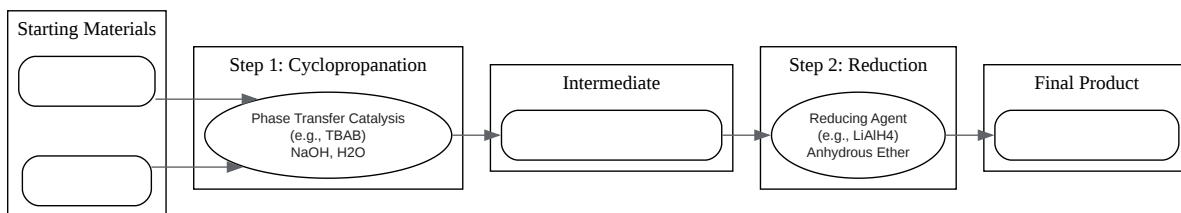
Property	Calculated Value (eV)
HOMO Energy	-5.0 to -6.0
LUMO Energy	0.5 to 1.5
HOMO-LUMO Gap	5.5 to 7.5

A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Experimental Protocols

Synthesis of 1-Phenyl-cyclopropylamine

A potential synthetic route to **1-phenyl-cyclopropylamine** can be adapted from the synthesis of related 1-phenylcyclopropane carboxamide derivatives.[2]



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Caption: Proposed synthetic workflow for **1-Phenyl-cyclopropylamine**.

Protocol:

- Cyclopropanation: To a solution of phenylacetonitrile in water, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) and a strong base like sodium hydroxide. Add 1,2-dibromoethane dropwise while stirring vigorously at an elevated temperature (e.g., 60°C). Monitor the reaction by TLC until the starting material is consumed. Extract the product, 1-phenylcyclopropanecarbonitrile, with an organic solvent, dry, and purify.
- Reduction: In a flame-dried flask under an inert atmosphere, suspend a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. Cool the suspension in an ice bath and slowly add a solution of 1-phenylcyclopropanecarbonitrile in anhydrous ether. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with water and aqueous sodium hydroxide. Filter the resulting salts and extract the aqueous layer with ether. Combine the organic layers, dry

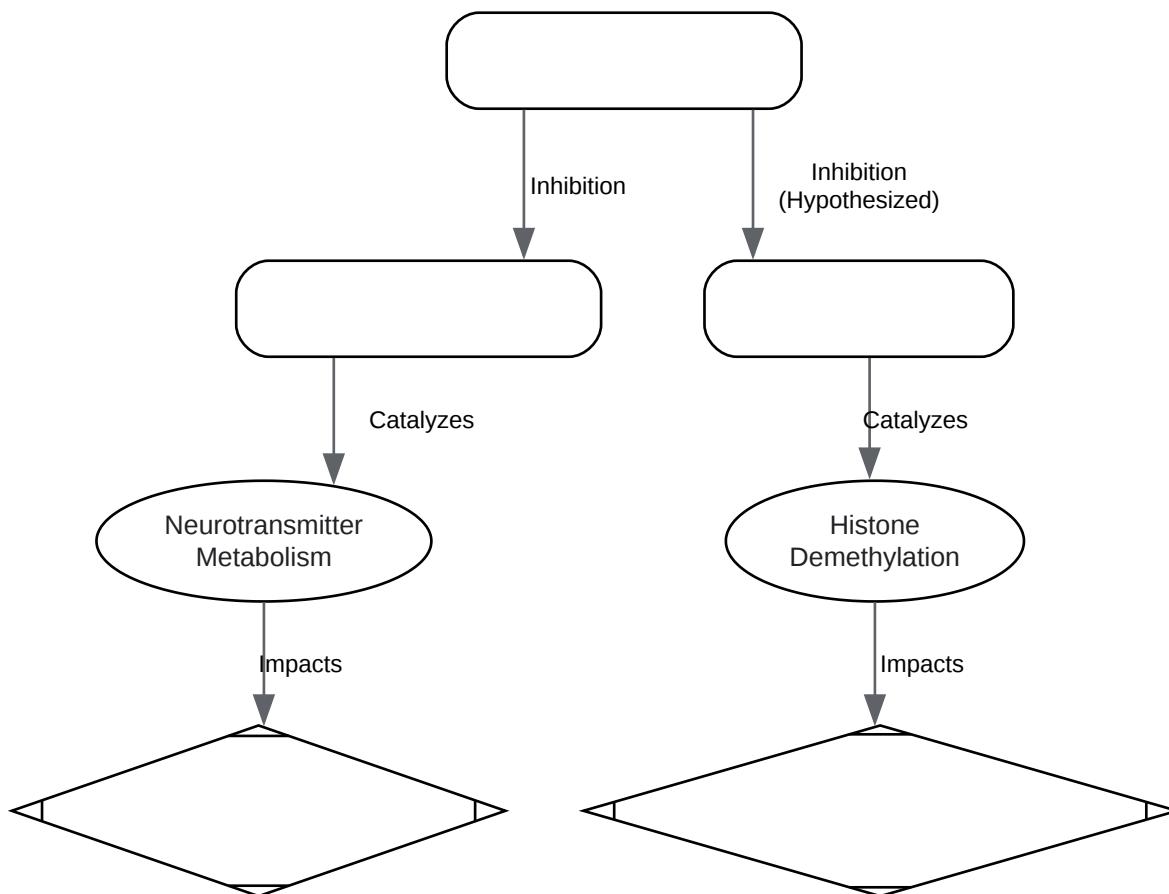
over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain **1-phenyl-cyclopropylamine**. Purify by distillation or chromatography.

Spectroscopic Characterization

- FT-IR: Acquire the FT-IR spectrum of a thin film of the purified product on a salt plate (e.g., NaCl) or as a KBr pellet.
- FT-Raman: Obtain the FT-Raman spectrum of the neat liquid or solid sample.
- NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and record the ¹H and ¹³C NMR spectra.

Biological Significance and Potential Applications

1-Phenyl-cyclopropylamine serves as a crucial building block in medicinal chemistry.^[1] Its structural analog, trans-2-phenylcyclopropylamine (tranylcypromine), is a known inhibitor of monoamine oxidase (MAO) and the histone demethylase LSD1.^[9] This suggests that **1-phenyl-cyclopropylamine** and its derivatives could be explored for similar biological activities.



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Caption: Potential signaling pathways modulated by **1-Phenyl-cyclopropylamine** derivatives.

The inhibitory action on MAO increases the levels of neurotransmitters like serotonin and dopamine, leading to antidepressant effects. Inhibition of LSD1, an enzyme involved in epigenetic regulation, has potential applications in cancer therapy. Further research into the specific interactions of **1-phenyl-cyclopropylamine** with these and other biological targets is warranted.

Conclusion

This technical guide has provided a detailed theoretical and computational overview of **1-phenyl-cyclopropylamine**, a molecule of significant interest in medicinal chemistry. The presented data on its molecular structure, spectroscopic properties, and electronic characteristics, derived from established computational methodologies, offer a solid foundation for further research. The proposed experimental protocols for its synthesis and characterization

are based on reliable methods for similar compounds. The potential biological activities of **1-phenyl-cyclopropylamine** and its derivatives, particularly as modulators of key enzymes like MAO and LSD1, highlight the importance of continued investigation into this versatile chemical scaffold. This guide aims to facilitate and inspire future studies that will further elucidate the properties and applications of **1-phenyl-cyclopropylamine** in drug discovery and development.

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